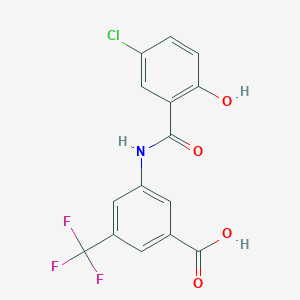

3-(5-Chloro-2-hydroxybenzamido)-5-(trifluoromethyl)benzoic acid

Description

Properties

CAS No. |

634185-08-3 |

|---|---|

Molecular Formula |

C15H9ClF3NO4 |

Molecular Weight |

359.68 g/mol |

IUPAC Name |

3-[(5-chloro-2-hydroxybenzoyl)amino]-5-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C15H9ClF3NO4/c16-9-1-2-12(21)11(6-9)13(22)20-10-4-7(14(23)24)3-8(5-10)15(17,18)19/h1-6,21H,(H,20,22)(H,23,24) |

InChI Key |

IFXUICBKOYPEAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-hydroxybenzamido)-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. A common approach might include:

Nitration: of a suitable aromatic precursor.

Reduction: of the nitro group to an amine.

Acylation: to introduce the benzamido group.

Halogenation: to introduce the chloro group.

Introduction of the trifluoromethyl group: via a suitable reagent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Conversion of hydroxyl to carbonyl.

Reduction: Conversion of nitro to amine.

Substitution: Replacement of chloro with other nucleophiles.

Scientific Research Applications

3-(5-Chloro-2-hydroxybenzamido)-5-(trifluoromethyl)benzoic acid may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions due to its functional groups.

Medicine: Possible therapeutic applications, though specific activities would need to be verified.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The chloro and trifluoromethyl groups could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-(5-Chloro-2-hydroxybenzamido)-5-(trifluoromethyl)benzoic acid with analogous benzoic acid derivatives:

*Calculated based on substituent contributions.

Key Observations :

- Lipophilicity : The trifluoromethyl group increases hydrophobicity in all compounds. The target compound’s hydroxybenzamido group may reduce lipophilicity compared to 3-chloro-5-(trifluoromethyl)benzoic acid .

- Solubility : The hydroxy and amide groups in the target compound enhance polarity, improving solubility in polar aprotic solvents (e.g., DMF) but limiting water solubility.

- Thermal Stability : Melting points are unavailable for most compounds, but solid-state stability is typical for aromatic acids with halogen substituents .

Biological Activity

3-(5-Chloro-2-hydroxybenzamido)-5-(trifluoromethyl)benzoic acid, also known as N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and pharmacokinetics.

Chemical Structure and Properties

The compound features a complex structure characterized by a chloro and trifluoromethyl group, which contribute to its biological activity. The molecular formula is C15H12ClF3N2O2, with a molecular weight of approximately 360.72 g/mol.

Anti-inflammatory Properties

Recent studies have highlighted the compound's anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibition of COX-1 and COX-2 leads to a reduction in the synthesis of prostaglandins, mediators of inflammation.

Table 1: Summary of Anti-inflammatory Activity

| Study | Methodology | Findings |

|---|---|---|

| In vivo rat model | Significant reduction in inflammatory markers observed after administration. | |

| Docking studies | High binding affinity to COX-1 and COX-2 active sites. |

The mechanism by which this compound exerts its effects involves modulation of the Wnt/Frizzled signaling pathway. This pathway is implicated in various diseases, including cancer and inflammatory disorders. By targeting this pathway, the compound may influence cellular proliferation and apoptosis.

Figure 1: Mechanism Overview

The compound inhibits the Wnt/Frizzled signaling pathway, leading to decreased inflammation and potential antitumor effects.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. Research indicates that it undergoes significant metabolism in vivo, with stereoselective differences noted between its enantiomers.

Table 2: Pharmacokinetic Data

| Parameter | R-HFBA | S-HFBA |

|---|---|---|

| Cumulative Excretion (%) | 65.8 | 58.5 |

| Urinary Excretion (%) | 40.2 | 31.7 |

| Biliary Excretion (%) | 11.3 | 7.4 |

Case Studies

- Study on Inflammatory Disease Models : In a controlled study involving rats with induced inflammation, treatment with the compound resulted in a significant decrease in paw edema compared to controls.

- Cancer Cell Line Studies : The compound was tested against various cancer cell lines, demonstrating cytotoxic effects and potential as an anticancer agent through its modulation of signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.